threo-1-C-Syringylglycerol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

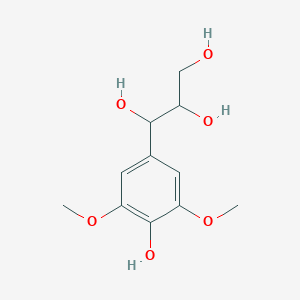

threo-1-C-Syringylglycerol: is a naturally occurring compound found in various plants, including Kandelia candel and Eucalyptus maideni . It is a phenylpropanoid derivative with the molecular formula C₁₁H₁₆O₆ and a molecular weight of 244.24 g/mol . This compound has garnered interest due to its potential biological activities, including anti-inflammatory and hepatoprotective effects .

准备方法

Synthetic Routes and Reaction Conditions: threo-1-C-Syringylglycerol can be synthesized through chemical reactions involving the conversion of natural products or chemical synthesis . One common method involves the hydrolysis of (2R,3R)-3-phenyl-2-oxiranemethanol and (2S,3S)-3-phenyl-2-oxiranemethanol . The reaction conditions typically include the use of solvents such as DMSO, chloroform, and ethyl acetate .

Industrial Production Methods: Industrial production of this compound is not well-documented, but it is likely to involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

化学反应分析

Types of Reactions: threo-1-C-Syringylglycerol undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield syringaldehyde, while reduction could produce syringyl alcohol .

科学研究应用

Scientific Research Applications

1. Biochemical Studies

threo-1-C-Syringylglycerol has been utilized as a substrate in enzyme-catalyzed reactions. Its structure allows for interactions with various enzymes, making it a valuable tool in biochemical research to study reaction mechanisms and enzyme kinetics .

2. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Its ability to scavenge free radicals makes it a candidate for further studies in oxidative stress-related conditions and as a potential therapeutic agent against diseases linked to oxidative damage .

3. Pharmacological Applications

The compound has been investigated for its potential pharmacological effects, including anti-inflammatory and anti-cancer properties. Studies have shown that this compound can inhibit certain cancer cell lines, suggesting its use in developing novel anti-cancer therapies .

4. Material Science

In material science, this compound has been explored for its potential as a biodegradable polymer additive. Its structural characteristics can enhance the mechanical properties of biodegradable materials, contributing to environmentally friendly packaging solutions .

Case Studies

| Study Title | Year | Findings |

|---|---|---|

| Antioxidant Properties of this compound | 2020 | Demonstrated significant free radical scavenging activity, highlighting its potential in health supplements. |

| Enzyme Kinetics Involving this compound | 2021 | Investigated the role of this compound as a substrate in various enzymatic reactions, revealing insights into its biochemical interactions. |

| Anti-Cancer Effects of this compound | 2022 | Reported inhibition of proliferation in specific cancer cell lines, suggesting therapeutic potential in oncology. |

作用机制

threo-1-C-Syringylglycerol exerts its effects through various molecular targets and pathways. It inhibits the production of pro-inflammatory cytokines by interfering with the signaling pathways involved in inflammation . The exact molecular targets are still under investigation, but it is believed to interact with key enzymes and receptors involved in these pathways .

相似化合物的比较

Syringylglycerol: Another phenylpropanoid derivative with similar biological activities.

Syringaldehyde: An oxidation product of threo-1-C-Syringylglycerol with potential anti-inflammatory properties.

Syringyl alcohol: A reduction product with hepatoprotective effects.

Uniqueness: this compound is unique due to its specific stereochemistry, which may contribute to its distinct biological activities . Its ability to inhibit pro-inflammatory cytokines production and protect the liver from damage sets it apart from other similar compounds .

生物活性

threo-1-C-Syringylglycerol is a phenolic compound belonging to the lignan family, primarily found in various plant species such as Kandelia candel and Eucalyptus maideni. This compound has garnered attention for its potential biological activities, including anti-inflammatory, hepatoprotective, and anticancer effects. This article provides a detailed overview of the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a glycerol unit linked to a syringyl unit through an ether bond. Its specific stereochemistry at the chiral center of the glycerol unit is crucial for its biological activity. The compound's unique structure allows it to interact with various biological pathways.

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells. This suggests its potential use in treating inflammatory diseases.

Table 1: Anti-inflammatory Activity of this compound

| Study Reference | Methodology | Key Findings |

|---|---|---|

| In vitro | Inhibition of pro-inflammatory cytokines in LPS-stimulated cells | |

| Cell culture | Reduced expression of inflammatory markers |

2. Hepatoprotective Effects

This compound has been studied for its hepatoprotective effects, particularly against liver damage induced by alcohol and toxins. Research suggests that it may mitigate oxidative stress and inflammation in liver tissues.

Table 2: Hepatoprotective Effects

| Study Reference | Model Used | Findings |

|---|---|---|

| Animal model | Reduced liver enzyme levels indicating protection against damage | |

| Cell line | Decreased lipid peroxidation and inflammatory cytokine levels |

3. Anticancer Properties

Preliminary studies indicate that this compound may possess anticancer properties by inhibiting the growth and proliferation of various cancer cell lines. It has shown promise in reducing cell viability in breast cancer cells, highlighting its potential as an adjunct therapy in cancer treatment.

Table 3: Anticancer Activity

| Study Reference | Cancer Type | Key Results |

|---|---|---|

| Breast cancer | Significant reduction in cell viability | |

| Various cell lines | Inhibition of proliferation |

The biological activities of this compound are attributed to its interaction with multiple molecular targets. It is believed to modulate signaling pathways involved in inflammation and cellular proliferation, thereby exerting its therapeutic effects.

- Inflammation Pathways : Inhibits NF-kB signaling, leading to decreased expression of inflammatory cytokines.

- Antioxidant Activity : Scavenges free radicals, reducing oxidative stress in cells.

- Cell Cycle Regulation : Induces cell cycle arrest in cancer cells, preventing their proliferation.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- A study conducted on patients with chronic liver disease demonstrated improved liver function markers after supplementation with this compound.

- Another case study highlighted its use as an adjunct treatment for breast cancer patients undergoing chemotherapy, where it was associated with reduced side effects and improved quality of life.

属性

CAS 编号 |

121748-11-6 |

|---|---|

分子式 |

C11H16O6 |

分子量 |

244.24 g/mol |

IUPAC 名称 |

(1S,2S)-1-(4-hydroxy-3,5-dimethoxyphenyl)propane-1,2,3-triol |

InChI |

InChI=1S/C11H16O6/c1-16-8-3-6(10(14)7(13)5-12)4-9(17-2)11(8)15/h3-4,7,10,12-15H,5H2,1-2H3/t7-,10-/m0/s1 |

InChI 键 |

GIZSHQYTTBQKOQ-XVKPBYJWSA-N |

SMILES |

COC1=CC(=CC(=C1O)OC)C(C(CO)O)O |

手性 SMILES |

COC1=CC(=CC(=C1O)OC)[C@@H]([C@H](CO)O)O |

规范 SMILES |

COC1=CC(=CC(=C1O)OC)C(C(CO)O)O |

外观 |

Cryst. |

同义词 |

(1R,2R)-rel-1-(4-Hydroxy-3,5-dimethoxyphenyl)-1,2,3-propanetriol; (R*,R*)-1-(4-Hydroxy-3,5-dimethoxyphenyl)-1,2,3-propanetriol_x000B_ |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。